molecular formula C26H29N3O5S B2469814 N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 899961-99-0

N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2469814
CAS RN: 899961-99-0
M. Wt: 495.59
InChI Key: DNQSCJFLZYDYPY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O5S and its molecular weight is 495.59. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis Methods

Research on crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-acetamides, reveals their folded conformations and intramolecular hydrogen bonding, which could be relevant to understanding the conformational preferences of "N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide" and its analogs (Subasri et al., 2016); (Subasri et al., 2017).

Biological Activities and Applications

  • Antifolate and Antitumor Activities : Compounds with structural similarities to the target molecule have been investigated for their potential dual inhibitory activities against enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell replication. This research highlights the therapeutic potential of such compounds in cancer treatment, with specific analogs showing significant potency as dual inhibitors (Gangjee et al., 2008).

  • Synthesis and Anti-inflammatory Agents : The synthesis of novel heterocyclic compounds derived from certain precursors demonstrates the versatility of related compounds in generating biologically active agents. These synthesized compounds show promising COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Interactions with Biological Macromolecules : Studies on the binding interactions between synthesized compounds and proteins such as bovine serum albumin (BSA) provide insights into their pharmacokinetic behaviors and potential biological activities. These interactions, characterized by fluorescence and UV–vis spectral studies, offer a foundation for understanding how similar compounds might interact with biological targets, influencing their distribution, efficacy, and safety profiles (Meng et al., 2012).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S/c1-4-32-19-12-10-18(11-13-19)27-22(30)16-35-26-28-23-20-8-5-6-9-21(20)34-24(23)25(31)29(26)14-7-15-33-17(2)3/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQSCJFLZYDYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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